REACTION_SMILES
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[Br:9][c:10]1[cH:11][cH:12][c:13]([CH:16]=[O:17])[cH:14][n:15]1.[C:18]([O:19][BH-:20]([O:21][C:22](=[O:23])[CH3:24])[O:25][C:26](=[O:27])[CH3:28])(=[O:29])[CH3:30].[CH2:1]([CH3:2])[N:3]1[CH2:4][CH2:5][NH:6][CH2:7][CH2:8]1.[Cl:34][CH2:35][Cl:36].[Na+:31].[Na+:33].[OH-:32]>>[CH2:1]([CH3:2])[N:3]1[CH2:4][CH2:5][N:6]([CH2:16][c:13]2[cH:12][cH:11][c:10]([Br:9])[n:15][cH:14]2)[CH2:7][CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(Br)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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CCN1CCN(Cc2ccc(Br)nc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |